2-cyano-N-(pyridin-3-yl)acetamide

Description

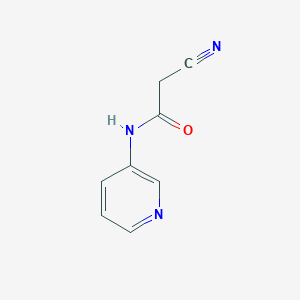

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-4-3-8(12)11-7-2-1-5-10-6-7/h1-2,5-6H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZYGZVAUQLYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306676 | |

| Record name | 2-Cyano-N-3-pyridinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219618-13-0 | |

| Record name | 2-Cyano-N-3-pyridinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219618-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-3-pyridinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-cyano-N-(pyridin-3-yl)acetamide

An In-depth Technical Guide to the Physicochemical Properties of 2-cyano-N-(pyridin-3-yl)acetamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-cyano-N-(pyridin-3-yl)acetamide. This molecule is a significant heterocyclic compound, integrating the reactive cyanoacetamide scaffold with the pharmacologically important pyridine ring. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, analysis, and potential applications. The guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 2-cyano-N-(pyridin-3-yl)acetamide is a prime example of such a design, merging two moieties of significant chemical and biological interest.

-

The Cyanoacetamide Moiety: The NC-CH₂-C(=O)- group is a versatile building block in organic synthesis. The activated methylene group, positioned between two electron-withdrawing groups (nitrile and carbonyl), is readily deprotonated, making it an excellent nucleophile for a wide array of C-C bond-forming reactions. This reactivity is fundamental to the synthesis of various heterocyclic systems.[1] Furthermore, cyanoacetamide derivatives themselves have demonstrated a broad spectrum of biological activities, including antimicrobial and insecticidal properties.[2][3]

-

The Pyridine Moiety: The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals. As a bioisostere of a phenyl ring, its nitrogen atom introduces a hydrogen bond acceptor site, modulates basicity (pKa), and can significantly alter a molecule's solubility and metabolic profile. The substitution pattern on the pyridine ring is critical; the 3-position (or meta-position) directs functional groups in a distinct spatial arrangement compared to its 2- and 4-isomers, which can profoundly impact target binding affinity.

This guide aims to provide a detailed characterization of the 3-pyridyl isomer, offering the foundational knowledge required for its effective use in research and development.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in both chemical reactions and biological systems. These parameters influence everything from reaction kinetics to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug development.

The data for 2-cyano-N-(pyridin-3-yl)acetamide is summarized below. It should be noted that while core identifiers are well-established, some experimental values are not widely published. In such cases, data from closely related isomers or computational predictions are used and explicitly noted.

| Property | Value | Source / Comment |

| IUPAC Name | 2-cyano-N-(pyridin-3-yl)acetamide | - |

| CAS Number | 201733-72-8 | - |

| Molecular Formula | C₈H₇N₃O | [4] |

| Molecular Weight | 161.16 g/mol | [5] |

| Melting Point | Not experimentally published. | Data for the 2-pyridyl isomer is available.[4] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Ethanol). | Based on the properties of related cyanoacetamides.[6] |

| pKa | Not experimentally published. | Estimated based on pyridine (pKa ~5.2) and amide N-H (pKa ~17). The pyridine nitrogen is the primary basic center. |

| LogP (XLogP3) | 0.4 | Computationally predicted value for the 2-pyridyl isomer.[4] This indicates a relatively hydrophilic character. |

Synthesis and Purification Protocol

The synthesis of N-aryl acetamides is a fundamental transformation in organic chemistry. The most direct and common method for preparing 2-cyano-N-(pyridin-3-yl)acetamide is through the acylation of 3-aminopyridine with a reactive cyanoacetic acid derivative.

Rationale for Experimental Design: The chosen method involves the reaction of 3-aminopyridine with ethyl cyanoacetate. This is a nucleophilic acyl substitution reaction. While the reaction can proceed neat, using a high-boiling point solvent or heating is often necessary to drive the reaction to completion. The reaction is technically a condensation, releasing ethanol as a byproduct. No external catalyst is typically required as the amine is sufficiently nucleophilic. Purification by recrystallization is effective for obtaining a high-purity solid product, leveraging the differential solubility of the product and any unreacted starting materials in a chosen solvent system.

Detailed Experimental Protocol: Synthesis

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminopyridine (5.0 g, 53.1 mmol) and ethyl cyanoacetate (6.6 g, 58.4 mmol, 1.1 eq).

-

Reaction: Heat the reaction mixture to 120-130 °C with stirring. The mixture will become a homogenous liquid.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 2-4 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. A solid mass should form.

-

Isolation: Add 50 mL of diethyl ether to the flask and break up the solid with a spatula. Filter the solid product using a Büchner funnel and wash the filter cake with two portions of cold diethyl ether (2 x 25 mL) to remove unreacted ethyl cyanoacetate and other soluble impurities.

-

Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Drying: Filter the purified crystals and dry them under vacuum to yield 2-cyano-N-(pyridin-3-yl)acetamide as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Structural Characterization and Analytical Protocols

Confirming the identity and purity of a synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides orthogonal data points that, together, create an unambiguous structural assignment.

Expected Spectroscopic Data

-

¹H NMR (Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show:

-

A singlet for the methylene protons (-CH₂-) around 3.6-4.0 ppm.

-

Four distinct signals in the aromatic region (7.0-9.0 ppm) corresponding to the four protons on the 3-substituted pyridine ring. The coupling patterns (dd, ddd, etc.) and coupling constants will be characteristic of this substitution pattern.

-

A broad singlet for the amide proton (-NH-) at a downfield shift, typically >10 ppm.

-

-

¹³C NMR (Nuclear Magnetic Resonance): The spectrum should display 8 distinct carbon signals:

-

One signal for the methylene carbon (-CH₂-).

-

Five signals for the carbons of the pyridine ring.

-

One signal for the nitrile carbon (-C≡N), typically around 115-120 ppm.

-

One signal for the carbonyl carbon (-C=O), typically around 160-170 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups:[7]

-

A sharp, medium-intensity absorption band around 2250-2260 cm⁻¹ for the nitrile (C≡N) stretch.

-

A strong, sharp absorption band around 1660-1680 cm⁻¹ for the amide I band (C=O stretch).

-

A broad absorption band in the region of 3200-3400 cm⁻¹ for the amide (N-H) stretch.

-

-

MS (Mass Spectrometry): Using electrospray ionization (ESI) in positive mode, the mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 162.17 . High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Protocol: Sample Preparation for NMR Analysis

-

Weighing: Accurately weigh approximately 10-15 mg of the dried, purified compound.

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Homogenization: Cap the NMR tube and vortex or gently agitate it until the sample is completely dissolved. A clear, particulate-free solution is required.

-

Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and acquire the spectrum according to standard instrument protocols.

Analytical Workflow Diagram

Caption: A typical workflow for the analytical validation of the synthesized compound.

Potential Applications in Drug Discovery

The 2-cyano-N-(pyridin-3-yl)acetamide scaffold is a promising starting point for generating libraries of more complex molecules for biological screening. The known activities of related compounds suggest several potential therapeutic and agrochemical avenues:

-

Insecticidal Agents: Pyridine-based structures are central to the neonicotinoid class of insecticides. The combination of a pyridine ring and a cyano-substituted side chain is a known pharmacophore for insecticidal activity.[8][9][10] This makes the title compound a valuable intermediate for developing novel crop protection agents.

-

Antimicrobial Agents: The broader class of cyanoacetamide derivatives has been explored for antibacterial and antifungal properties.[3] The pyridine ring can further enhance these activities by improving cell permeability or interacting with specific microbial targets.

-

Kinase Inhibitors: The N-aryl acetamide linkage is a common feature in many small-molecule kinase inhibitors used in oncology. The pyridine ring can serve as a "hinge-binder" that interacts with the backbone of the ATP-binding pocket of a kinase enzyme. The cyano group and methylene position provide vectors for further chemical elaboration to achieve potency and selectivity.

Safety and Handling

While specific toxicity data for 2-cyano-N-(pyridin-3-yl)acetamide is not available, data from its 2-pyridyl isomer provides a strong basis for establishing safe handling procedures.[4]

-

GHS Hazard Statements (Extrapolated):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

References

- Abdel-Raheem, S. A. A., Kamal El-Dean, A. M., Hassanien, R., & El-Sayed, M. E. A. (2019). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ResearchGate. [Link]

- Abdel-Raheem, S. A. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Algerian Journal of Biosciences. [Link]

- The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

- PubChem. (n.d.). 2-cyano-N-(pyridin-2-yl)acetamide. National Center for Biotechnology Information. [Link]

- PubChem. (n.d.). Cyanoacetamide. National Center for Biotechnology Information. [Link]

- Wikipedia. (2023). Cyanoacetamide. [Link]

- Zenodo. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. [Link]

- NIST. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. [Link]

- El-Sayed, G. R., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. ResearchGate. [Link]

- Zaki, R. M., et al. (2023). Utilization of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide for the synthesis of thiazole, pyrazole and pyridene derivatives with a biological evaluation. ResearchGate. [Link]

- Khidre, R. E., et al. (2017). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. ResearchGate. [Link]

- NIST. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. [Link]

- PubChem. (n.d.). 2-Amino-2-cyanoacetamide. National Center for Biotechnology Information. [Link]

- PubChem. (n.d.). 2-cyano-N-(3-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

- Organic Syntheses. (n.d.). Cyanoacetamide. [Link]

- SpectraBase. (n.d.). 2-Cyanoacetamide - Optional[MS (GC)] - Spectrum. [Link]

- PubChem. (n.d.). 2-Cyano-N-methylacetamide. National Center for Biotechnology Information. [Link]

- European Patent Office. (n.d.). EP 2 368 550 B1. [Link]

- Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. MDPI Sciforum. [Link]

- SpectraBase. (n.d.). Acetamide, 2-(3-cyano-4,6-dimethylpyrid-2-yl)thio-N-(2-tolyl)-. [Link]

- SpectraBase. (n.d.). 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide. [Link]

- Al-Omair, M. A., et al. (2022). Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Thiophene Derivatives. ResearchGate. [Link]

Sources

- 1. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-cyano-N-(pyridin-2-yl)acetamide | C8H7N3O | CID 706187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 90004-06-1 CAS MSDS (2-CYANO-N-PYRIDIN-2-YL-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. Blocked website - [app.periodikos.com.br]

- 10. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form [zenodo.org]

Structural Analysis and Confirmation of 2-cyano-N-(pyridin-3-yl)acetamide: A Multi-Technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive structural analysis and confirmation of 2-cyano-N-(pyridin-3-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to elucidate the underlying scientific rationale for employing a multi-faceted, orthogonal analytical strategy. We will explore the integration of spectroscopic and crystallographic data to construct an irrefutable structural dossier. This document is designed for professionals in research and development who require not just data, but validated, trustworthy, and actionable insights into molecular characterization.

Introduction and Strategic Importance

2-cyano-N-(pyridin-3-yl)acetamide belongs to the N-aryl cyanoacetamide class of compounds, which serve as crucial building blocks in the synthesis of diverse and pharmacologically active heterocyclic systems.[1][2] The presence of multiple reactive sites—the cyano group, the active methylene, and the amide linkage, coupled with the pyridine ring—makes this scaffold a versatile precursor for novel molecular entities in drug discovery.

The absolute certainty of its molecular structure is paramount. Any ambiguity can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues in downstream applications. Therefore, a robust, self-validating analytical workflow is not just a quality control measure; it is a fundamental pillar of scientific integrity. This guide details such a workflow, emphasizing the synergy between spectroscopic and crystallographic techniques.

Key Physicochemical Properties

A foundational understanding begins with the compound's basic properties, which are essential for sample handling, solvent selection, and interpretation of analytical data.

| Property | Value | Source |

| IUPAC Name | 2-cyano-N-(pyridin-3-yl)acetamide | PubChem CID: 706187 (for pyridin-2-yl isomer) |

| Molecular Formula | C₈H₇N₃O | PubChem CID: 706187 (for pyridin-2-yl isomer) |

| Molecular Weight | 161.16 g/mol | PubChem CID: 706187 (for pyridin-2-yl isomer) |

| Monoisotopic Mass | 161.058911855 Da | PubChem CID: 706187 (for pyridin-2-yl isomer) |

| CAS Number | 90004-06-1 (for pyridin-2-yl isomer) | ChemicalBook |

| Appearance | White to off-white solid | ChemicalBook[3] |

| Melting Point | 162-166 °C (for pyridin-2-yl isomer) | ChemicalBook[3] |

Note: Data for the pyridin-3-yl isomer is less prevalent in public databases; data for the closely related pyridin-2-yl isomer is provided for reference where applicable.

Synthesis and Purification: The Starting Point for Analysis

The quality of any analytical result is contingent upon the purity of the sample. The most common and efficient synthesis involves the condensation of 3-aminopyridine with a cyanoacetylating agent, such as ethyl cyanoacetate.

Caption: Workflow for the synthesis and purification of the target compound.

Field-Proven Synthesis Protocol

This protocol is designed for high yield and purity, which are critical for subsequent analysis.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-aminopyridine (1.0 eq) and ethyl cyanoacetate (1.1 eq). Using a slight excess of the ester ensures the complete consumption of the more valuable amine.

-

Reaction: Heat the mixture to reflux (approximately 120-140 °C if neat, or the boiling point of the chosen solvent like toluene). The reaction can be driven to completion by removing the ethanol byproduct.[4]

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the 3-aminopyridine spot.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature. If performed neat, a solid may form. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crucial step for analytical success is purification. Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.[4]

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent, which could interfere with spectroscopic analysis, particularly ¹H NMR.

The Orthogonal Analytical Strategy: A Mandate for Trustworthiness

To ensure unambiguous structural confirmation, we employ an orthogonal analytical approach. This strategy relies on multiple, independent techniques where each method probes a different molecular property. A consistent result across all methods provides a high degree of confidence and creates a self-validating dataset.

Caption: Orthogonal workflow integrating multiple analytical techniques.

Spectroscopic Elucidation: Building the Structural Hypothesis

Spectroscopy provides the foundational data to propose a chemical structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

-

Causality: IR spectroscopy is the first logical step. It is fast, requires minimal sample, and provides a direct "yes/no" confirmation of key functional groups. We are specifically looking for vibrations characteristic of the amide, nitrile, and aromatic pyridine moieties.

-

Experimental Protocol (ATR-FTIR):

-

Setup: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Sample: Place a small amount of the purified, dry solid product directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Interpretation: The presence of the following peaks validates the core structure.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety |

| ~3300 | N-H Stretch | Amide N-H |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridyl) C-H |

| ~2250 | C≡N Stretch | Nitrile |

| ~1680 | C=O Stretch (Amide I) | Amide Carbonyl |

| ~1600 & ~1480 | C=C & C=N Stretch | Pyridine Ring |

| ~1550 | N-H Bend (Amide II) | Amide N-H |

Reference for general ranges: Chemistry LibreTexts.[5]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

-

Causality: MS directly measures the mass-to-charge ratio, providing the molecular weight. High-resolution MS (HRMS) can determine the elemental composition, acting as a powerful filter to eliminate alternative structures.

-

Experimental Protocol (ESI-TOF):

-

Sample Prep: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is observed.

-

Acquisition: Acquire the spectrum in positive ion mode. The expected primary ion will be the protonated molecule, [M+H]⁺.

-

-

Data Interpretation:

-

Molecular Ion Peak: Expect a prominent peak at m/z 162.0665, corresponding to the [C₈H₇N₃O + H]⁺ ion.

-

Elemental Composition: HRMS data should confirm the formula C₈H₇N₃O within a 5 ppm mass accuracy tolerance.

-

Fragmentation: While ESI is soft, some fragmentation can occur. The fragmentation of N-substituted cyanoacetamides often involves cleavages adjacent to the carbonyl group or the amide nitrogen, which can provide further structural clues.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

-

Causality: NMR is the most powerful spectroscopic technique for elucidating the precise carbon-hydrogen framework. ¹H NMR confirms the number and environment of protons, while ¹³C NMR does the same for carbon atoms. Their integration provides the definitive connectivity map.

-

Experimental Protocol:

-

Sample Prep: Accurately weigh and dissolve 10-20 mg of the highly pure, dry sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often chosen for its ability to dissolve amides and to clearly show the N-H proton signal.[4]

-

Shimming: Lock the spectrometer on the solvent's deuterium signal and shim the magnetic field to achieve high homogeneity, which is critical for resolution.

-

Acquisition: Acquire standard ¹H, ¹³C, and, if needed, 2D correlation spectra (e.g., COSY, HSQC).

-

-

Predicted Data & Interpretation:

Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.5 | Singlet (broad) | 1H | N-H | Amide proton, often broad due to quadrupole coupling and exchange. |

| ~8.8 | Doublet | 1H | H2 (Pyridyl) | Proton adjacent to the ring nitrogen and C-NH. |

| ~8.3 | Doublet | 1H | H6 (Pyridyl) | Proton adjacent to the ring nitrogen. |

| ~8.1 | Doublet of Triplets | 1H | H4 (Pyridyl) | Proton meta to the ring nitrogen, coupled to H5 and H2/H6. |

| ~7.4 | Doublet of Doublets | 1H | H5 (Pyridyl) | Proton coupled to H4 and H6. |

| ~4.0 | Singlet | 2H | CH₂ | Methylene protons adjacent to cyano and carbonyl groups. |

Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Rationale |

|---|---|---|

| ~163.0 | C=O | Amide carbonyl carbon, typically downfield. |

| ~145-150 | C2, C6 (Pyridyl) | Carbons adjacent to the ring nitrogen. |

| ~135.0 | C3 (Pyridyl) | Carbon bearing the amide substituent. |

| ~125-130 | C4 (Pyridyl) | Aromatic CH carbon. |

| ~123.0 | C5 (Pyridyl) | Aromatic CH carbon. |

| ~116.0 | C≡N | Nitrile carbon. |

| ~25.0 | CH₂ | Aliphatic methylene carbon. |

X-Ray Crystallography: The Unambiguous Proof

-

Causality: While the combination of MS, IR, and NMR provides an overwhelmingly strong hypothesis, only single-crystal X-ray diffraction provides direct, unambiguous evidence of the 3D molecular structure, including bond lengths, angles, and stereochemistry. It serves as the final, authoritative validation.

-

Experimental Workflow:

-

Crystal Growth: This is the most critical and often challenging step. Grow single crystals suitable for diffraction by slow evaporation of a saturated solution, solvent layering, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data as it is rotated in a stream of X-rays.

-

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions to generate the final, precise molecular structure.

-

-

Data Interpretation: The output is a crystallographic information file (CIF) containing the precise coordinates of every atom in the unit cell. This data confirms not only the connectivity proposed by NMR but also the exact spatial arrangement of the atoms, leaving no room for doubt. For example, analysis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a structurally related compound, revealed how hydrogen bonds stabilize the crystal packing, an insight only available through crystallography.[7]

Integrated Data Analysis: The Final Verdict

The power of the orthogonal approach lies in the final synthesis of all data.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 90004-06-1 CAS MSDS (2-CYANO-N-PYRIDIN-2-YL-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility and Stability of 2-cyano-N-(pyridin-3-yl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of 2-cyano-N-(pyridin-3-yl)acetamide, a molecule of interest in pharmaceutical and chemical research. In the absence of extensive published experimental data for this specific entity, this document leverages fundamental chemical principles and data from structurally analogous compounds to build a predictive physicochemical profile. We present detailed, field-proven experimental protocols for determining thermodynamic solubility and for conducting forced degradation studies to elucidate stability pathways. This guide is intended to equip researchers, drug discovery scientists, and formulation professionals with the foundational knowledge and practical methodologies required to effectively characterize 2-cyano-N-(pyridin-3-yl)acetamide, thereby accelerating its development lifecycle.

Introduction: A Structural and Physicochemical Assessment

2-cyano-N-(pyridin-3-yl)acetamide is a unique small molecule integrating three key functional groups: a pyridine ring, an amide linkage, and a cyanoacetamide moiety. The interplay of these groups dictates its chemical behavior, influencing everything from its solubility in various media to its susceptibility to degradation. Understanding these properties is paramount for its application in drug development, where bioavailability and shelf-life are critical quality attributes.

-

Pyridine Moiety: The nitrogen atom in the pyridine ring imparts basicity (pKa of pyridinium is ~5.2) and introduces a dipole moment.[1] This nitrogen can act as a hydrogen bond acceptor, significantly influencing interactions with protic solvents.[2] The aromatic nature of the ring suggests a degree of inherent stability.[3]

-

Amide Linkage (-CONH-): The amide group is polar and capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen).[4][5] This functional group is a cornerstone of peptide chemistry and is known to be susceptible to hydrolysis under both acidic and basic conditions.

-

Cyano Group (-C≡N): The nitrile is a strongly polar, electron-withdrawing group. While relatively stable, it can undergo hydrolysis to form a carboxylic acid, typically under harsh conditions.[6][7][8]

A theoretical assessment suggests that the combination of these polar, hydrogen-bonding groups will render 2-cyano-N-(pyridin-3-yl)acetamide a moderately polar compound with a propensity for solubility in polar solvents.

Solubility Profile: Prediction and Experimental Determination

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to absorption and bioavailability in pharmaceutical formulations.[9]

Theoretical Solubility Prediction

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[10] Based on the molecular structure, we can anticipate the following solubility trends:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): High to moderate solubility is predicted. The pyridine nitrogen and the amide group can form strong hydrogen bonds with protic solvents, facilitating dissolution. The solubility of the parent amine, 3-aminopyridine, is very high in water (>1000 g/L), and simple amides like acetamide are also highly water-soluble, supporting this prediction.[4][11][12][13]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected. These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions, although they cannot donate hydrogen bonds.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Poor solubility is anticipated. The overall polarity of the molecule and its hydrogen bonding potential are mismatched with the nonpolar nature of these solvents.

Experimental Protocol: Thermodynamic Solubility Determination

To move beyond prediction, the thermodynamic solubility must be determined experimentally. The Shake-Flask method, established by Higuchi and Connors, remains the gold standard for this purpose due to its reliability.[14]

Protocol: Equilibrium Shake-Flask Solubility Assay

-

Preparation: Add an excess amount of solid 2-cyano-N-(pyridin-3-yl)acetamide to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol). The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) to allow for agitation. The system should be equilibrated for a sufficient period (typically 24-48 hours) to ensure the dissolution process has reached a steady state.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully collect a precise aliquot from the clear supernatant. Extreme care must be taken not to disturb the solid pellet.

-

Dilution & Quantification: Dilute the supernatant aliquot with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analysis: Quantify the concentration of the dissolved compound against a standard curve. The calculated concentration represents the thermodynamic solubility under the tested conditions.

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation: Predicted Solubility Profile

The following table summarizes the anticipated solubility of 2-cyano-N-(pyridin-3-yl)acetamide across a range of pharmaceutically relevant solvents.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water (pH 7.0) | Moderate to High | H-bonding with amide and pyridine N. |

| Ethanol | High | H-bonding and favorable polarity match. | |

| Polar Aprotic | DMSO | High | Strong dipole interactions. |

| Acetonitrile | Moderate | Good polarity match. | |

| Nonpolar | Hexane | Very Low | Polarity mismatch. |

| Toluene | Low | Aromatic stacking may offer minimal interaction. |

Stability Profile and Degradation Pathways

Assessing the chemical stability of a compound is a non-negotiable step in its development. Forced degradation (or stress testing) studies are designed to accelerate this process, providing critical insights into potential degradation pathways and helping to develop stability-indicating analytical methods.[15][16][17][18]

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized:

-

Hydrolytic Degradation: This is the most probable degradation route.

-

Amide Hydrolysis: Under both acidic and basic conditions, the amide bond is susceptible to cleavage, yielding 3-aminopyridine and cyanoacetic acid.[19]

-

Nitrile Hydrolysis: The cyano group can also be hydrolyzed, first to an amide (forming a di-amide intermediate) and subsequently to a carboxylic acid. This typically requires more forceful conditions than amide hydrolysis.[6][7][20][21]

-

-

Photolytic Degradation: Aromatic amides and pyridine-containing compounds can be sensitive to light.[22] Exposure to UV or high-intensity visible light could lead to photo-rearrangement (e.g., photo-Fries type) or radical-mediated degradation.[22][23]

-

Thermal Degradation: At elevated temperatures, decomposition of the amide functionality can occur.[24] Dehydration of the primary amide portion of the cyanoacetamide group could also be a possibility, though less likely than hydrolysis.[25]

-

Oxidative Degradation: The electron-rich pyridine ring could be susceptible to oxidation, potentially forming N-oxide derivatives or undergoing ring-opening upon exposure to strong oxidizing agents.

Experimental Protocol: Forced Degradation Studies

This protocol is designed in accordance with ICH Q1A(R2) guidelines to identify degradation products and establish the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active substance.

Protocol: Multi-Condition Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of 2-cyano-N-(pyridin-3-yl)acetamide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60-80°C.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Keep at room temperature or heat gently (e.g., 40-60°C).

-

Oxidation: Add hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature.

-

Thermal Stress (Solution): Heat the stock solution at 60-80°C.

-

Thermal Stress (Solid): Store the solid compound in an oven at a temperature below its melting point (e.g., 80°C).

-

Photostability: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Sample each condition at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration will depend on the lability of the compound.

-

Sample Quenching: At each time point, draw a sample and immediately quench the reaction. For acid/base hydrolysis, neutralize the sample. For other conditions, dilution and refrigeration may suffice.

-

Analysis: Analyze all samples by a high-resolution analytical method, such as HPLC with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound.

-

Monitor for the appearance of new peaks (degradants) in the chromatogram.

-

Perform a mass balance analysis to ensure that the decrease in the parent peak is accounted for by the increase in degradant peaks.

-

Use LC-MS to obtain mass information on the new peaks to help elucidate their structures.

-

Caption: Overview of a Forced Degradation Study Workflow.

Data Presentation: Predicted Stability Profile

| Stress Condition | Predicted Stability | Likely Degradation Products |

| Acid Hydrolysis (0.1 N HCl, 60°C) | Labile | 3-Aminopyridine, Cyanoacetic Acid |

| Base Hydrolysis (0.1 N NaOH, 40°C) | Very Labile | 3-Aminopyridine, Cyanoacetic Acid |

| Oxidation (3% H₂O₂, RT) | Potentially Labile | N-Oxide derivatives |

| Thermal (80°C, Solid) | Likely Stable | Minimal degradation expected. |

| Photolytic (ICH Light Box) | Potentially Labile | Isomeric rearrangement products, colored degradants. |

Conclusion and Forward-Looking Recommendations

This guide establishes a robust, predictive framework for understanding the solubility and stability of 2-cyano-N-(pyridin-3-yl)acetamide. The molecule is anticipated to be a moderately polar compound with good solubility in polar solvents and a primary degradation liability through hydrolysis of its amide bond.

For any research or development program involving this compound, the immediate next steps should be the empirical execution of the protocols detailed herein. The thermodynamic solubility data will be indispensable for designing formulations and in-vitro assays, while the forced degradation studies will be foundational for developing a validated, stability-indicating analytical method—a regulatory prerequisite for advancing any drug candidate. By systematically addressing these core physicochemical properties, researchers can de-risk their programs and build a solid foundation for successful product development.

References

-

Acetamide - Wikipedia. Wikipedia. [Link]

-

Acetamide | CH3CONH2 | CID 178 - PubChem. National Center for Biotechnology Information. [Link]

-

The Photolyses of Fully Aromatic Amides - Canadian Science Publishing. Canadian Journal of Chemistry. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. National Center for Biotechnology Information. [Link]

-

hydrolysis of nitriles - Chemguide. Chemguide. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

The pyridine/benzene stability 'paradox'? - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

-

Decomposition of acetamide and formamide in pressurized hot water - ResearchGate. ResearchGate. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. SciSpace. [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]

-

Photochemically Stable Amide-Linked Covalent Organic Framework for Efficient Dual Photoredox and Copper Catalysis - ACS Publications. ACS Publications. [Link]

-

Pyridine - Wikipedia. Wikipedia. [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Lund University Publications. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | Journal of the American Chemical Society. ACS Publications. [Link]

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

-

Synthesis, luminescence and electrochromism of aromatic poly(amine–amide)s with pendent triphenylamine moieties - Journal of Materials Chemistry. Royal Society of Chemistry. [Link]

-

Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. YouTube. [Link]

-

A Brief View on Pyridine Compounds - Open Access Journals. Open Access Journals. [Link]

-

Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K | Journal of Chemical & Engineering Data. ACS Publications. [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Pharmaguideline. [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC. National Center for Biotechnology Information. [Link]

-

Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]

-

Hydrolysis of Nitriles - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Research Journal of Chemical Sciences. [Link]

-

Dehydration Reaction of Amide | Acetamide | Action of Heat | P2O5 | Methyl Cyanide | Class 12 | - YouTube. YouTube. [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage. [Link]

-

Annex 10 - ICH. World Health Organization. [Link]

-

Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. Food and Drugs Authority, Ghana. [Link]

-

Thermal Degradation of Glass Fibre-Reinforced Polyamide 6,6 Composites: Investigation by Accelerated Thermal Ageing - MDPI. MDPI. [Link]

-

21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Lumen Learning. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. National Center for Biotechnology Information. [Link]

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. YouTube. [Link]

-

Drug solubility: why testing early matters in HTS | BMG LABTECH. BMG LABTECH. [Link]

-

3-Aminopyridine - Wikipedia. Wikipedia. [Link]

-

(PDF) The Stability of Pyridine Nucleotides - ResearchGate. ResearchGate. [Link]

-

Nitrile to Acid - Common Conditions. Deakin University. [Link]

-

Photochemical formation of amides from t-butylamine and aromatic aldehydes and ketones - Journal of the Chemical Society, Perkin Transactions 1. Royal Society of Chemistry. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. National Center for Biotechnology Information. [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. SGS. [Link]

-

Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

Formulation and Characterization of Hydrogel Chitosan–Pectin Active Films Containing Silymarin - MDPI. MDPI. [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. National Pharmaceutical Regulatory Agency, Malaysia. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Acetamide - Wikipedia [en.wikipedia.org]

- 5. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 3-Aminopyridine | 462-08-8 [chemicalbook.com]

- 12. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 13. 3-Aminopyridine | 462-08-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. scispace.com [scispace.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sgs.com [sgs.com]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. Photochemical formation of amides from t-butylamine and aromatic aldehydes and ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. youtube.com [youtube.com]

An In-depth Technical Guide to the Biological Activity of Novel 2-Cyano-N-(pyridin-3-yl)acetamide Derivatives

Introduction

The 2-cyanoacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse and potent biological activities. Its inherent reactivity and structural features—namely the active methylene group, the cyano function, and the carbonyl group—make it an exceptionally versatile synthon for creating complex heterocyclic systems.[1][2] The pyridine ring, a ubiquitous feature in FDA-approved drugs, is known to impart a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties, by engaging in crucial hydrogen bonding and pi-stacking interactions with biological targets.[3][4]

The strategic combination of these two moieties in 2-cyano-N-(pyridin-3-yl)acetamide derivatives creates a class of compounds with significant therapeutic potential. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these novel derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate the rational design of next-generation therapeutic agents based on this promising scaffold.

Section 1: Rational Synthesis Strategies

The cornerstone of exploring any new class of compounds is a robust and flexible synthetic pathway. The predominant method for synthesizing 2-cyano-N-(pyridin-3-yl)acetamide derivatives is the nucleophilic acyl substitution reaction between a pyridin-3-amine and an activated cyanoacetic acid derivative, most commonly ethyl cyanoacetate.[5]

Causality in Synthetic Choice: This pathway is favored due to the high electrophilicity of the ester carbonyl carbon in ethyl cyanoacetate and the nucleophilicity of the exocyclic amine of 3-aminopyridine. The reaction proceeds efficiently, often under reflux conditions, to form the stable amide bond. The use of ethyl cyanoacetate is also advantageous as it is a commercially available and cost-effective starting material. The reaction typically provides good to excellent yields, making it suitable for generating a library of derivatives for biological screening.[5][6]

Generalized Synthesis Workflow Diagram

Caption: General workflow for the synthesis of target derivatives.

Experimental Protocol: General Synthesis

-

Rationale: This protocol is designed for high-yield synthesis and straightforward purification of the target amide. Ethanol is a common solvent choice due to its ability to dissolve the reactants at elevated temperatures and allow for product precipitation upon cooling.

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted 3-aminopyridine (1.0 eq.) in a suitable solvent such as absolute ethanol.

-

Addition: Add ethyl cyanoacetate (1.0-1.2 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100°C) for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.[5]

-

Isolation: Upon completion, allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation.

-

Purification: Collect the resulting solid precipitate by suction filtration. Wash the solid with two portions of cold ethanol to remove unreacted starting materials and impurities.[6]

-

Drying & Characterization: Dry the product under vacuum. The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Section 2: Anticancer Activity and Mechanism of Action

The cyanoacetamide scaffold is a recurring motif in compounds exhibiting potent anticancer activity.[1][7] Derivatives incorporating pyridine and other heterocyclic systems have demonstrated significant cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (PC3) cancers.[8][9]

Expert Insight: The selection of a diverse panel of cell lines is critical for initial screening. It provides a preliminary indication of the compound's spectrum of activity and potential selectivity. For example, testing against both hormone-dependent (e.g., MCF-7) and triple-negative (e.g., MDA-MB-231) breast cancer cells can reveal potential mechanisms related to hormone signaling pathways.

In Vitro Cytotoxicity Data

The following table summarizes representative cytotoxicity data for related cyanoacetamide derivatives, illustrating their potential.

| Compound ID | Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Cmpd. 11 | N-(tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide | PC3 (Prostate) | 5.34 | [8] |

| Cmpd. 12 | N-(tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide | HepG2 (Liver) | 7.18 | [8] |

| Cmpd. 7c | 2-(bipyridin-2-yloxy)acetohydrazide derivative | MCF-7 (Breast) | 2.15 | [9] |

| Cmpd. 6c | Phenothiazinyl cyanoacrylamide | AsPC1 (Pancreatic) | ~10-20 | [10] |

| Value converted from µg/mL for comparison. |

Mechanism of Action: Inducing Apoptosis

A key mechanism by which many cyanoacetamide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on active N-hetaryl-2-cyanoacetamide compounds revealed a cytocidal (cell-killing) effect that was linked to the upregulation of key apoptotic executioner enzymes, caspase-3 and caspase-9.[8][11]

Furthermore, promising derivatives have been shown to inhibit pathways crucial for tumor survival and progression:

-

Anti-Metastatic Effects: Inhibition of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.[8][11]

-

Anti-Angiogenic Effects: Downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), which are critical for the formation of new blood vessels that supply tumors.[8]

Apoptotic Pathway Diagram

Caption: Potential anticancer mechanisms of action.

Experimental Protocol: MTT Cytotoxicity Assay

-

Trustworthiness: The MTT assay is a self-validating system where only metabolically active cells with intact mitochondrial function can reduce the MTT salt to formazan.[12] This ensures that the measured colorimetric output is directly proportional to the number of viable cells.[13]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[14] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Section 3: Antimicrobial and Insecticidal Activity

The pyridine and cyanoacetamide moieties are also implicated in potent antimicrobial and insecticidal activities.

Antimicrobial Evaluation

Derivatives have been synthesized and tested against various pathogenic microbes. The standard method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC).[16]

Experimental Protocol: Broth Microdilution MIC Assay

-

Rationale: This method is the gold standard for determining the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[17][18] It is efficient and allows for the simultaneous testing of multiple compounds and concentrations in a 96-well format.[19]

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[20]

-

Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a concentration of approximately 5 × 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[19]

Insecticidal Activity

Specific 2-cyanoacetamide derivatives have shown remarkable insecticidal activity, particularly against agricultural pests like the cowpea aphid (Aphis craccivora).[21]

Insecticidal Bioassay Data

| Compound ID | Target Pest | Time | LC₅₀ (ppm) | Reference |

| Cmpd. 2 | A. craccivora (Nymphs) | 24 h | 0.192 | [21] |

| Cmpd. 2 | A. craccivora (Nymphs) | 48 h | 0.041 | [21] |

| Cmpd. 2 | A. craccivora (Adults) | 24 h | 1.233 | [21] |

| Cmpd. 2 | A. craccivora (Adults) | 48 h | 0.142 | [21] |

Experimental Protocol: Leaf-Dip Bioassay for Aphids

-

Causality: The leaf-dip method is chosen as it effectively mimics the exposure of sucking insects like aphids to insecticides applied to plant surfaces.[22][23] The use of an agar substrate keeps the leaf discs turgid, ensuring the insects behave naturally for the duration of the assay.[24][25]

-

Preparation: Prepare serial dilutions of the test compounds in distilled water with a small amount of surfactant (e.g., Triton X-100) to ensure even leaf coverage.

-

Leaf Treatment: Collect fresh, untreated host plant leaves (e.g., cowpea leaves). Dip each leaf into a test solution for 10-15 seconds with gentle agitation. Allow the leaves to air dry on a paper towel.[24]

-

Assay Setup: Place the treated leaf discs into petri dishes containing a 1% agar base to maintain humidity.[25]

-

Insect Exposure: Using a fine paintbrush, carefully transfer a set number of adult or nymph aphids (e.g., 20-30) onto each leaf disc.[24]

-

Incubation: Keep the petri dishes at room temperature, away from direct sunlight.

-

Mortality Assessment: Assess aphid mortality at 24, 48, and 72-hour intervals. Aphids that are unresponsive or cannot right themselves are considered dead.[24]

-

Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Section 4: Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Macrophages play a central role in the inflammatory response, producing mediators like nitric oxide (NO) upon stimulation with agents like lipopolysaccharide (LPS).[26] The inhibition of NO production is a standard in vitro metric for assessing anti-inflammatory activity.[27]

Experimental Protocol: Nitric Oxide Inhibition Assay

-

Rationale: This assay quantifies the production of nitrite (a stable breakdown product of NO) in the supernatant of cultured macrophages using the Griess reagent.[28][29] It provides a reliable and high-throughput method to screen for compounds that suppress macrophage activation. The murine RAW 264.7 macrophage cell line is a well-established model for this purpose due to its robust NO production upon LPS stimulation.[27][28]

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inducing inflammation.

-

Inflammation Induction: Stimulate the cells by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for another 24 hours.

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new plate. Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[29]

-

Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-only control. A parallel MTT assay should be run to ensure the observed NO reduction is not due to cytotoxicity.[29]

Anti-inflammatory Screening Workflow

Caption: Workflow for in vitro anti-inflammatory screening.

Section 5: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is the ultimate goal of medicinal chemistry, guiding the optimization of lead compounds. For 2-cyano-N-(pyridin-3-yl)acetamide derivatives, several key structural regions can be modified to tune their pharmacological profile.[3][4]

Key Modification Points for SAR Exploration

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure–property–activity relationships in a pyridine containing azine-linked covalent organic framework for photocatalytic hydrogen evolution - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sciforum.net [sciforum.net]

- 7. sci-hub.box [sci-hub.box]

- 8. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.monash.edu [research.monash.edu]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. clyte.tech [clyte.tech]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. protocols.io [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. entomoljournal.com [entomoljournal.com]

- 23. researchgate.net [researchgate.net]

- 24. irac-online.org [irac-online.org]

- 25. biochemjournal.com [biochemjournal.com]

- 26. mdpi.com [mdpi.com]

- 27. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. mjas.analis.com.my [mjas.analis.com.my]

In Silico Prediction of 2-cyano-N-(pyridin-3-yl)acetamide Bioactivity: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

The identification and characterization of novel bioactive molecules is a critical endeavor in modern drug discovery.[1] This in-depth technical guide outlines a comprehensive in silico workflow to predict the potential biological activity of the novel chemical entity, 2-cyano-N-(pyridin-3-yl)acetamide. In the absence of published experimental data for this specific compound, this document serves as a practical blueprint for researchers, scientists, and drug development professionals. It details a systematic and scientifically rigorous approach, from initial target prediction to the evaluation of pharmacokinetic properties, thereby providing a robust framework for the computational assessment of new chemical entities. The methodologies described herein are grounded in established principles of computational chemistry and bioinformatics, aiming to accelerate the early stages of drug discovery by prioritizing molecules with desirable characteristics before their synthesis and experimental testing.[2][3]

Introduction: The Rationale for In Silico Bioactivity Prediction

The journey of a new drug from conception to market is a long, arduous, and expensive process, with high attrition rates often attributed to unforeseen issues with efficacy or safety.[4][5] Computational, or in silico, methods have emerged as indispensable tools to mitigate these risks by enabling the early prediction of a molecule's biological activity and drug-like properties.[6][7] These approaches not only accelerate the discovery timeline but also significantly reduce the associated costs by focusing resources on the most promising candidates.[8]

This guide focuses on 2-cyano-N-(pyridin-3-yl)acetamide, a small molecule with a chemical structure suggestive of potential biological activity. While no specific bioactivity has been reported for this compound in public databases like PubChem, its core structure shares similarities with molecules known to exhibit biological effects. For instance, derivatives of N-(pyridin-3-yl)acetamide have been explored as non-covalent inhibitors of the SARS-CoV 3CL protease[9], and related cyano-acetamide compounds have demonstrated insecticidal properties[10][11]. These observations provide a compelling rationale for a systematic in silico investigation into the potential therapeutic applications of 2-cyano-N-(pyridin-3-yl)acetamide.

This whitepaper will detail a multi-faceted computational workflow designed to be a self-validating system. By integrating ligand-based and structure-based approaches, we can build a more comprehensive and reliable profile of the molecule's potential bioactivity.

The Integrated In Silico Workflow: A Multi-Pillar Approach

Our predictive workflow is built on four key pillars, each providing a different layer of insight into the bioactivity of 2-cyano-N-(pyridin-3-yl)acetamide. This integrated approach allows for cross-validation of findings and a more confident prediction of the molecule's therapeutic potential.

Figure 1: A high-level overview of the integrated in silico workflow for bioactivity prediction.

Pillar 1: Target Prediction and Validation

The initial and most critical step is to identify potential biological targets of our query molecule.[12] This is achieved through a combination of ligand-based and structure-based (or "inverse docking") methods.[13]

Ligand-Based Target Prediction

This approach is founded on the principle that structurally similar molecules often exhibit similar biological activities.[1] By comparing the 2D and 3D structure of 2-cyano-N-(pyridin-3-yl)acetamide against large databases of known bioactive compounds, we can infer potential targets.

Experimental Protocol: Ligand-Based Target Fishing

-

Molecule Preparation:

-

Obtain the 2D structure of 2-cyano-N-(pyridin-3-yl)acetamide (e.g., from PubChem CID 706187) and convert it to a 3D conformation using a tool like Open Babel.

-

Perform energy minimization of the 3D structure using a force field such as MMFF94 to obtain a low-energy, stable conformation.[12]

-

-

Similarity Searching:

-

Utilize web servers like SwissTargetPrediction, ChEMBL, or PubChem Similarity Search.

-

Input the prepared molecular structure (usually as a SMILES string).

-

These servers will compare the query molecule to their extensive databases and provide a ranked list of potential protein targets based on structural similarity to known ligands.[13]

-

-

Target Prioritization:

-

Analyze the output, focusing on targets that appear consistently across different prediction platforms.

-

Given the structural similarity to known SARS-CoV 3CL protease inhibitors, this target would be of high initial interest.[9]

-

Structure-Based Target Prediction (Inverse Docking)

Inverse docking screens the query molecule against a library of known protein binding sites to identify which proteins it is most likely to bind to with high affinity.[12]

Experimental Protocol: Inverse Docking

-

Ligand Preparation: Use the energy-minimized 3D structure of 2-cyano-N-(pyridin-3-yl)acetamide from the previous step.

-

Inverse Docking Simulation:

-

Employ inverse docking software such as idock or a web server like TarFisDock.

-

The software will dock the ligand into the binding pockets of a vast array of proteins from the Protein Data Bank (PDB).

-

-

Analysis and Target Selection:

-

The output will be a list of proteins ranked by their predicted binding affinity (docking score) for the query molecule.

-

Cross-reference these results with the ligand-based predictions to identify high-confidence targets for further investigation.

-

Figure 2: Workflow for target identification and validation.

Pillar 2: Molecular Docking

Once high-confidence targets are identified, molecular docking is employed to predict the preferred binding orientation and affinity of our molecule within the target's active site.[14][15] This provides valuable insights into the potential mechanism of action and the strength of the interaction.[16]

Experimental Protocol: Molecular Docking with AutoDock Vina

For this example, we will proceed with a hypothetical target identified in Pillar 1, such as a viral protease.

-

Receptor and Ligand Preparation:

-

Receptor: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using a tool like AutoDockTools.[17]

-

Ligand: Use the energy-minimized 3D structure of 2-cyano-N-(pyridin-3-yl)acetamide. Define rotatable bonds to allow for conformational flexibility.[12]

-

-

Grid Box Generation:

-

Docking Simulation:

-

Run the docking simulation using software like AutoDock Vina. The program will explore various conformations of the ligand within the grid box and score them based on a force-field-based scoring function.[15]

-

-

Analysis of Results:

-

The primary output is the binding affinity, typically in kcal/mol. A lower binding energy indicates a higher binding affinity.[18]

-

Visualize the top-scoring binding pose using software like PyMOL or Discovery Studio Visualizer. Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[12]

-

| Parameter | Description | Example Value |

| Binding Affinity | The predicted free energy of binding. | -7.5 kcal/mol |

| Interacting Residues | Key amino acids in the active site forming bonds. | HIS 41, CYS 145 |

| Interaction Types | The nature of the chemical bonds formed. | Hydrogen bond, Pi-Alkyl |

Table 1: Example of a molecular docking results summary.

Pillar 3: Ligand-Based Modeling (Pharmacophore and QSAR)

These methods are employed when a set of molecules with known activity against a specific target is available.[19]

Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to be active against a specific target.[20][21]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

-

Training Set Preparation: Compile a set of structurally diverse molecules with known high activity against the target of interest.

-

Conformational Analysis: Generate multiple low-energy conformations for each molecule in the training set.

-

Feature Identification and Alignment: Identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and align the molecules based on these features.[22]

-

Model Generation and Validation: Generate pharmacophore hypotheses and validate them using a test set of active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.[21][23]

The resulting pharmacophore model can then be used to screen large compound libraries for novel molecules that fit the model and are therefore likely to be active.[22]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[24][25] This allows for the prediction of the activity of new, untested compounds.[8][26]

Experimental Protocol: QSAR Model Development

-

Dataset Preparation:

-

Assemble a dataset of compounds with a range of biological activities (e.g., IC50 values) against the target.

-

Divide the dataset into a training set (for model building) and a test set (for validation).[12]

-

-

Descriptor Calculation:

-

For each molecule, calculate a variety of molecular descriptors (e.g., topological, electronic, physicochemical properties).[24]

-

-

Model Building and Validation:

-

Use statistical methods (e.g., Multiple Linear Regression, Partial Least Squares) or machine learning algorithms to build a model that correlates the descriptors with biological activity.[25][27]

-

Rigorously validate the model's predictive power using internal (cross-validation) and external (the test set) validation techniques.[24]

-

A validated QSAR model can be used to predict the potency of newly designed analogs of 2-cyano-N-(pyridin-3-yl)acetamide, guiding lead optimization efforts.[27]

Pillar 4: ADMET Prediction

A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[15] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for assessing the drug-likeness of a compound.[2][28]

Experimental Protocol: In Silico ADMET Profiling

-

Input: Use the 2D structure of 2-cyano-N-(pyridin-3-yl)acetamide.

-

Prediction using Web Servers:

-

Analysis of Key Properties:

-

Absorption: Predict properties like Caco-2 permeability and human intestinal absorption.

-

Distribution: Evaluate blood-brain barrier (BBB) penetration and plasma protein binding.

-

Metabolism: Predict susceptibility to metabolism by Cytochrome P450 (CYP) enzymes.

-

Excretion: Estimate total clearance.

-

Toxicity: Predict potential for hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test).

-

| Property | Predicted Value | Interpretation |

| Lipinski's Rule of 5 | 0 violations | Good oral bioavailability likely |

| GI Absorption | High | Well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cause CNS side effects |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Ames Toxicity | No | Non-mutagenic |

Table 2: A sample ADMET profile for a hypothetical compound.

Synthesizing the Data: A Self-Validating System

Conclusion and Future Directions